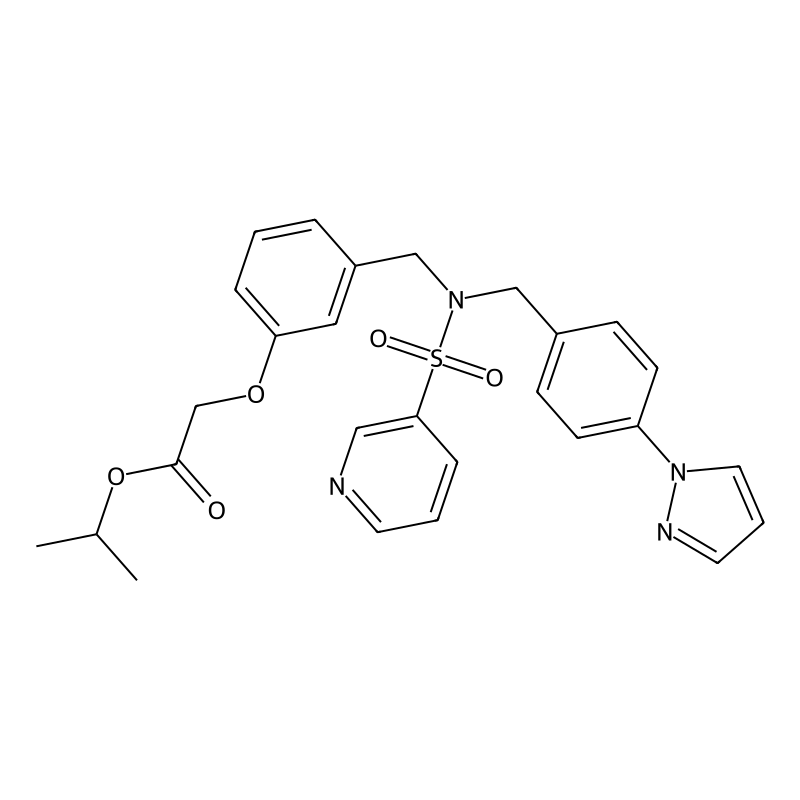Taprenepag isopropyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mechanism of Action
Glaucoma is characterized by increased pressure within the eye, called intraocular pressure (IOP). Taprenepag isopropyl is believed to lower IOP by increasing the outflow of aqueous humor, the fluid that fills the front of the eye. This effect is thought to be mediated through the EP2 receptor, which is expressed in the cells lining the outflow channels of the eye.
Studies suggest that activation of the EP2 receptor can relax these outflow channels, allowing for better drainage of aqueous humor and thereby reducing IOP [].
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of taprenepag isopropyl for glaucoma treatment.
- A Phase 2 study compared taprenepag isopropyl to latanoprost, a commonly used glaucoma medication. The results showed that taprenepag isopropyl was as effective as latanoprost in reducing IOP [].
- Another Phase 2 study investigated the safety of taprenepag isopropyl. This study found that the drug was generally well-tolerated, although some side effects, such as iritis (inflammation of the iris) and photophobia (increased sensitivity to light), were observed [, ].
Taprenepag isopropyl, also known as PF-04217329, is a synthetic compound classified as a selective agonist for the E-prostanoid subtype 2 receptor. Its chemical formula is C27H28N4O5S, and it is primarily developed for therapeutic use in treating glaucoma and ocular hypertension by lowering intraocular pressure. This compound acts through a mechanism that enhances aqueous humor outflow, thereby reducing pressure within the eye.
A Phase 2 clinical trial revealed ocular side effects like iritis (inflammation of the iris), photophobia (light sensitivity), and increased corneal thickness []. These effects were not observed in pre-clinical animal studies, suggesting species-specific responses []. Due to these safety concerns and the availability of alternative glaucoma medications, development of taprenepag isopropyl was discontinued.
- Formation of the Core Structure: This step includes synthesizing the core scaffold that contains the necessary functional groups for receptor binding.
- Modification of Functional Groups: Specific modifications are made to enhance selectivity and potency towards the E-prostanoid subtype 2 receptor.
- Isopropyl Ester Formation: The final step involves converting the compound into its isopropyl ester form, which is crucial for its bioavailability and pharmacokinetic properties.
The detailed synthetic pathway remains proprietary but generally follows established organic synthesis techniques.
The biological activity of taprenepag isopropyl is primarily linked to its role as an E-prostanoid subtype 2 receptor agonist. In vitro studies have demonstrated that it effectively lowers intraocular pressure by promoting aqueous humor outflow. The compound has shown a high binding affinity for the E-prostanoid subtype 2 receptor with a dissociation constant (K_i) of approximately 3.6 nM and an effective concentration (EC_50) of about 8.3 nM, indicating its potency in activating this receptor .
Taprenepag isopropyl has been primarily investigated for its application in ophthalmology, particularly for:
- Treatment of Glaucoma: It serves as a topical agent aimed at reducing intraocular pressure in patients suffering from glaucoma.
- Ocular Hypertension Management: It provides an alternative mechanism compared to traditional therapies by acting on specific prostanoid receptors.
Clinical trials have indicated its potential effectiveness and tolerability in these applications .
Studies involving taprenepag isopropyl have focused on its interactions with various ocular tissues. Research has shown that it may induce mild inflammatory responses in some cases, such as iritis or photophobia, although these effects are generally manageable . The compound's interaction with other ocular medications has also been evaluated to ensure compatibility and efficacy when used in combination therapies.
Several compounds share structural and functional similarities with taprenepag isopropyl, particularly those targeting the E-prostanoid receptors:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Omidenepag Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Marketed for glaucoma treatment |
| Aganepag Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Similar efficacy profile |
| PGN-9856 Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Under clinical development |
Taprenepag isopropyl stands out due to its specific formulation and pharmacokinetic properties that enhance its efficacy and tolerability compared to other similar compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
KEGG Target based Classification of Drugs
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]
Other CAS
Wikipedia
Dates
2: Schachar RA, Raber S, Thomas KV, Benetz BA, Szczotka-Flynn LB, Zhang M, Howell SJ, Lass JH. Subclinical increased anterior stromal reflectivity with topical taprenepag isopropyl. Cornea. 2013 Mar;32(3):306-12. doi: 10.1097/ICO.0b013e3182523f40. PubMed PMID: 22549238.
3: Schachar RA, Raber S, Courtney R, Zhang M. A phase 2, randomized, dose-response trial of taprenepag isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension. Curr Eye Res. 2011 Sep;36(9):809-17. doi: 10.3109/02713683.2011.593725. PubMed PMID: 21851167.
4: Prasanna G, Carreiro S, Anderson S, Gukasyan H, Sartnurak S, Younis H, Gale D, Xiang C, Wells P, Dinh D, Almaden C, Fortner J, Toris C, Niesman M, Lafontaine J, Krauss A. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma. Exp Eye Res. 2011 Sep;93(3):256-64. doi: 10.1016/j.exer.2011.02.015. Epub 2011 Mar 3. PubMed PMID: 21376717.








